ethyl 4-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound also features a tetrahydropyrazinecarboxylate moiety, which adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate ester, which is then subjected to further reactions to introduce the tetrahydropyrazinecarboxylate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can also play a crucial role in the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
ETHYL 4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other pyrazole derivatives such as:
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring structure but differs in the substituents attached to the ring.
3-Chloro-1-ethyl-4-iodo-1H-pyrazole: This compound has a similar pyrazole ring but with different halogen substituents.
1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole:
The uniqueness of ETHYL 4-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C13H18ClN5O5 |
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Molecular Weight |
359.76 g/mol |
IUPAC Name |
ethyl 4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN5O5/c1-2-24-13(21)17-7-5-16(6-8-17)11(20)3-4-18-9-10(14)12(15-18)19(22)23/h9H,2-8H2,1H3 |
InChI Key |
OBHCOHFVRAHLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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